molecular formula C24H36Cl2N2O3 B14680958 4-(beta-Ethoxyphenethyl)-alpha-(p-methoxyphenyl)-1-piperazinepropanol dihydrochloride CAS No. 27698-84-6

4-(beta-Ethoxyphenethyl)-alpha-(p-methoxyphenyl)-1-piperazinepropanol dihydrochloride

Cat. No.: B14680958
CAS No.: 27698-84-6
M. Wt: 471.5 g/mol
InChI Key: QNDSQERIZNCNBR-UHFFFAOYSA-N
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Description

4-(beta-Ethoxyphenethyl)-alpha-(p-methoxyphenyl)-1-piperazinepropanol dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(beta-Ethoxyphenethyl)-alpha-(p-methoxyphenyl)-1-piperazinepropanol dihydrochloride typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Common synthetic routes may include:

    Step 1: Formation of the piperazine ring through cyclization reactions.

    Step 2: Introduction of the beta-ethoxyphenethyl and p-methoxyphenyl groups via substitution reactions.

    Step 3: Final functionalization to obtain the desired compound, followed by purification.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Use of catalysts: to enhance reaction rates.

    Control of temperature and pressure: to favor desired reaction pathways.

    Purification techniques: such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(beta-Ethoxyphenethyl)-alpha-(p-methoxyphenyl)-1-piperazinepropanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or aryl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying receptor interactions and signaling pathways.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Use in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(beta-Ethoxyphenethyl)-alpha-(p-methoxyphenyl)-1-piperazinepropanol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(beta-Ethoxyphenethyl)-alpha-(p-methoxyphenyl)-1-piperazinepropanol
  • 4-(beta-Ethoxyphenethyl)-alpha-(p-methoxyphenyl)-1-piperazinepropanol hydrochloride

Uniqueness

4-(beta-Ethoxyphenethyl)-alpha-(p-methoxyphenyl)-1-piperazinepropanol dihydrochloride may exhibit unique properties compared to similar compounds due to the presence of the dihydrochloride salt form, which can influence its solubility, stability, and bioavailability.

Properties

CAS No.

27698-84-6

Molecular Formula

C24H36Cl2N2O3

Molecular Weight

471.5 g/mol

IUPAC Name

3-[4-(1-ethoxy-2-phenylethyl)piperazin-1-yl]-1-(4-methoxyphenyl)propan-1-ol;dihydrochloride

InChI

InChI=1S/C24H34N2O3.2ClH/c1-3-29-24(19-20-7-5-4-6-8-20)26-17-15-25(16-18-26)14-13-23(27)21-9-11-22(28-2)12-10-21;;/h4-12,23-24,27H,3,13-19H2,1-2H3;2*1H

InChI Key

QNDSQERIZNCNBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC1=CC=CC=C1)N2CCN(CC2)CCC(C3=CC=C(C=C3)OC)O.Cl.Cl

Origin of Product

United States

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